molecular formula C4H9N3O2 B12861080 (S)-2-Amino-N-carbamoylpropanamide

(S)-2-Amino-N-carbamoylpropanamide

Cat. No.: B12861080
M. Wt: 131.13 g/mol
InChI Key: VFCZTUZORACDRO-REOHCLBHSA-N
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Description

(S)-2-Amino-N-carbamoylpropanamide is an organic compound with the molecular formula C4H9N3O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-carbamoylpropanamide typically involves the reaction of (S)-2-Aminopropanoic acid with urea under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

(S)-2-Aminopropanoic acid+UreaThis compound+Water\text{(S)-2-Aminopropanoic acid} + \text{Urea} \rightarrow \text{this compound} + \text{Water} (S)-2-Aminopropanoic acid+Urea→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-carbamoylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-carbamoylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-carbamoylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, exerting their effects on cellular functions.

Comparison with Similar Compounds

    ®-2-Amino-N-carbamoylpropanamide: The enantiomer of (S)-2-Amino-N-carbamoylpropanamide with a different three-dimensional arrangement.

    2-Amino-N-carbamoylbutanamide: A structurally similar compound with an additional carbon atom in the backbone.

    2-Amino-N-carbamoylpropanamide: The non-chiral version of the compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This chiral specificity can be crucial in applications where the three-dimensional arrangement of the molecule affects its interaction with biological targets.

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

(2S)-2-amino-N-carbamoylpropanamide

InChI

InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m0/s1

InChI Key

VFCZTUZORACDRO-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)N)N

Canonical SMILES

CC(C(=O)NC(=O)N)N

Origin of Product

United States

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